molecular formula C9H8FN3O B1344685 [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937651-13-3

[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B1344685
CAS No.: 937651-13-3
M. Wt: 193.18 g/mol
InChI Key: IMPZJQKVXUVXRN-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine: is a heterocyclic compound that contains a fluorophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization and amination reactions. The process is designed to be cost-effective and environmentally friendly, addressing issues such as waste management and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products:

    Oxidation: Formation of oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in pharmacological studies.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the materials science industry, this compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
  • [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
  • [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Comparison: Compared to its analogs, [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPZJQKVXUVXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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